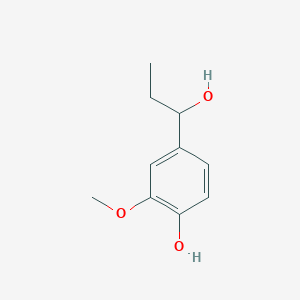

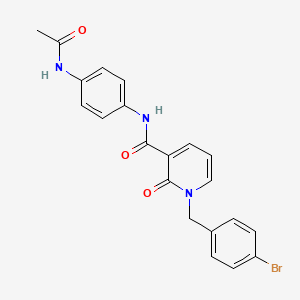

N-(3-ethoxyphenyl)-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-ethoxyphenyl)-3-oxobutanamide” is an organic compound . It is an example of an amide . Amides are very weak bases (weaker than water) .

Chemical Reactions Analysis

Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Mixing amides with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile .Physical And Chemical Properties Analysis

“this compound” is water soluble . It is probably combustible . When heated to decomposition, this compound emits toxic fumes .Scientific Research Applications

Catalysis and Synthetic Applications

One significant area of application for compounds like N-(3-ethoxyphenyl)-3-oxobutanamide is in catalysis, particularly in conjugate addition reactions. For example, rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides have been reported to achieve high regio- and enantioselectivity, as well as moderate to excellent yields. Such processes are crucial for the development of new synthetic pathways, allowing for the efficient creation of complex molecules (Zigterman et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of similar compounds, such as 4-hydroxycoumarin derivatives, suggests that this compound could potentially exhibit antioxidant activity. This application is relevant in pharmaceutical and nutraceutical fields, where antioxidants play a critical role in protecting against oxidative stress and related diseases (Stanchev et al., 2009).

Environmental Studies

Compounds like this compound might also find applications in environmental studies, particularly in the investigation of endocrine-disrupting chemicals. For instance, research on the genotoxicity of nonylphenol, a compound with some structural resemblance, can inform environmental risk assessments and the development of methods to mitigate pollution from similar compounds (Frassinetti et al., 2011).

Material Science

In the field of material science, compounds like this compound could be explored for their potential as corrosion inhibitors, given the investigation of similar compounds in this context. For example, studies on the inhibitive properties of specific oxadiazoles for corrosion control suggest that structurally related compounds might also serve as effective corrosion inhibitors in various industrial applications (Rochdi et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

N-(3-ethoxyphenyl)-3-oxobutanamide, also known as EPPTB, is a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as tyramine and β-phenylethylamine . It is expressed in various regions of the brain involved in dopaminergic, serotonergic, and glutamatergic transmission .

Mode of Action

As an antagonist, EPPTB binds to TAAR1 and inhibits its activation . This prevents the receptor from responding to its agonists, thereby modulating the monoaminergic system

Biochemical Pathways

The inhibition of TAAR1 by EPPTB impacts several biochemical pathways. TAAR1 plays a crucial role in modulating the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting TAAR1, EPPTB can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It has been noted that EPPTB has a poor pharmacokinetic profile, making it primarily useful for in vitro experiments . More research is needed to fully understand the ADME properties of EPPTB and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of EPPTB’s action largely depend on its inhibition of TAAR1. Given TAAR1’s role in modulating the monoaminergic system, EPPTB’s antagonistic action could potentially influence neurotransmission in the brain . .

Biochemical Analysis

Biochemical Properties

N-(3-ethoxyphenyl)-3-oxobutanamide has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor primarily expressed in several peripheral organs and cells . This interaction suggests that this compound may play a role in modulating monoaminergic and glutamatergic neurotransmission .

Cellular Effects

It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been identified as a potential antagonist of TAAR1, suggesting that it may exert its effects at the molecular level by modulating the activity of this receptor .

properties

IUPAC Name |

N-(3-ethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHHCNHNJYYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

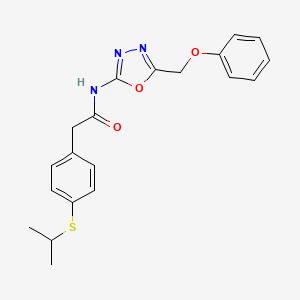

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)

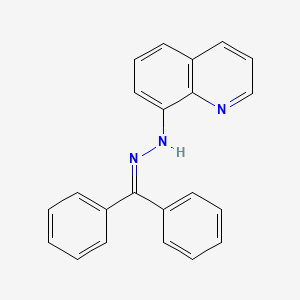

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

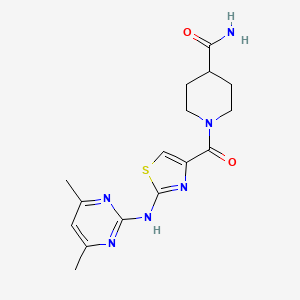

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2995734.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)